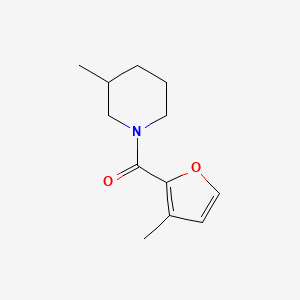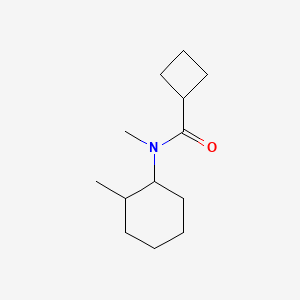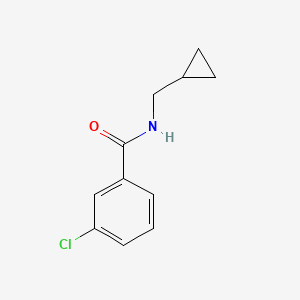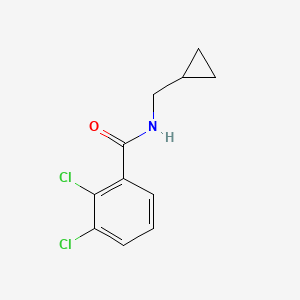
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MFM is a ketone derivative of 3-methylfuran and 3-methylpiperidine, which are organic compounds commonly used in the synthesis of pharmaceuticals and agrochemicals. MFM has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to bind to certain receptors in the body, which could be responsible for its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the growth and proliferation of cancer cells. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has been shown to have a positive effect on the central nervous system, which could be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its pharmacological properties. Another limitation is that it may have potential toxicity, which could limit its use in clinical applications.
未来方向
There are several future directions for the research and development of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate its mechanism of action, which could lead to the optimization of its pharmacological properties. Another direction is to explore its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, there is a need to further investigate its potential toxicity, which could limit its use in clinical applications. Overall, the research on (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has significant potential for the development of new drugs and treatments for various diseases.
合成方法
The synthesis of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylfuran and 3-methylpiperidine with a suitable reagent, such as methanone. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as chromatography and distillation. The synthesis of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and analytical techniques.
科学研究应用
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(3-methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-10(2)5-7-15-11/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOTLDCLFUSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)

![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)

